physicochemical properties of 4,5,6-trimethyl-2-mercaptopyrimidine
physicochemical properties of 4,5,6-trimethyl-2-mercaptopyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4,5,6-Trimethyl-2-Mercaptopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a substituted pyrimidine derivative. While specific experimental data for this trimethyl variant is limited in publicly accessible literature, this document synthesizes information based on established principles of organic chemistry and extensive data available for its close structural analogue, 4,6-dimethyl-2-mercaptopyrimidine. The guide covers nomenclature, structure, a proposed synthetic pathway, methods for structural elucidation, and key physicochemical properties. It is designed to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of polysubstituted mercaptopyrimidines in medicinal chemistry, materials science, and agrochemical development.
Introduction: Structure and Significance
4,5,6-Trimethyl-2-mercaptopyrimidine belongs to the mercaptopyrimidine class of heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in biologically active molecules and their versatile reactivity.[1][2] The pyrimidine ring is a core component of nucleobases, while the mercapto (-SH) group provides a reactive handle for further chemical modification and imparts unique electronic properties.[3]
Nomenclature and Tautomerism
The compound is systematically named 4,5,6-trimethylpyrimidine-2-thiol . However, it exists in a tautomeric equilibrium with its thione form, 4,5,6-trimethyl-1H-pyrimidine-2-thione . In the solid state and in most solvents, the thione form is generally predominant for 2-mercaptopyrimidines due to the greater stability of the amide-like C=S bond within the aromatic system.[4]
Caption: Thiol-Thione Tautomerism of the Title Compound.
The presence of three methyl groups at positions 4, 5, and 6 influences the molecule's lipophilicity and steric profile, which can significantly impact its biological activity and physical properties compared to less substituted analogues.
Synthesis Pathway
The most common and effective method for synthesizing 2-mercaptopyrimidines is the condensation of a β-dicarbonyl compound (or a related 1,3-bifunctional precursor) with thiourea.[5][6] For the synthesis of the well-documented analogue 4,6-dimethyl-2-mercaptopyrimidine, the starting material is acetylacetone.[7][8]
By logical extension, the synthesis of 4,5,6-trimethyl-2-mercaptopyrimidine requires 3-methyl-2,4-pentanedione as the three-carbon fragment. The reaction proceeds via an acid-catalyzed condensation with thiourea, followed by cyclization and dehydration.
Caption: Proposed Synthesis Workflow Diagram.
Experimental Protocol (Proposed)
This protocol is adapted from the established synthesis of 4,6-dimethyl-2-mercaptopyrimidine.[7][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-2,4-pentanedione (1.0 eq), thiourea (1.0 eq), and ethanol (approx. 5 mL per gram of thiourea).
-
Catalysis & Reflux: Stir the mixture to form a suspension. Slowly add concentrated hydrochloric acid (approx. 1.3 mL per gram of thiourea). Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture in an ice bath. The hydrochloride salt of the product will precipitate as a yellow crystalline solid. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Neutralization & Purification: Suspend the crude hydrochloride salt in water. While stirring vigorously, add a 10-20% aqueous solution of sodium hydroxide until the pH of the mixture is adjusted to ~7. The free base will precipitate.
-
Final Purification: Collect the solid by filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from an ethanol/water mixture.
Structural Elucidation
Confirming the identity and purity of the synthesized compound requires a combination of spectroscopic techniques.
Spectroscopic Data (Predicted)
-
¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show:
-
A broad singlet for the N-H proton of the thione tautomer (δ ~12-13 ppm).
-
Three distinct singlets for the three methyl groups. The C4-CH₃ and C6-CH₃ protons would likely be in the δ 2.2-2.5 ppm range, while the C5-CH₃ would be slightly upfield, likely in the δ 1.9-2.1 ppm range. The use of a deuterated solvent like DMSO-d₆ is common for mercaptopyrimidines to ensure solubility and observe exchangeable protons.[9][10]
-
-
¹³C NMR: The spectrum should reveal seven distinct carbon signals:
-
One signal for the C=S carbon at δ ~175-185 ppm.
-
Three signals for the aromatic carbons (C4, C5, C6).
-
Three signals for the methyl carbons (likely in the δ 15-25 ppm range).
-
-
IR Spectroscopy: Key vibrational bands are anticipated, which are crucial for identifying functional groups.[11]
-
N-H stretch: A broad band in the 3100-3300 cm⁻¹ region (thione form).
-
C-H stretch: Sharp bands between 2850-3000 cm⁻¹.
-
C=C / C=N stretch: Multiple bands in the 1550-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
-
Thioamide band (C=S stretch): A strong absorption in the 1100-1250 cm⁻¹ region. Studies on related mercaptopyrimidines have used FT-IR and FT-Raman spectroscopy, often combined with quantum chemical calculations, to precisely assign these vibrational modes.[12]
-
-
Mass Spectrometry (MS): The calculated exact mass for C₇H₁₀N₂S is 154.0565. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million.
Crystallography
Single-crystal X-ray diffraction is the definitive method for unambiguously determining the solid-state structure, including bond lengths, bond angles, and the predominant tautomeric form. While no structure has been published for the trimethyl derivative, crystal structures for 4,6-dimethyl-2-mercaptopyrimidine are available and confirm the thione tautomer in the solid state.[13][14]
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application.
| Property | Predicted/Reported Value | Source/Rationale |
| Molecular Formula | C₇H₁₀N₂S | - |
| Molecular Weight | 154.24 g/mol | - |
| Appearance | Expected to be a pale yellow or off-white crystalline solid. | Based on analogues like 4,6-dimethyl-2-mercaptopyrimidine.[7][15] |
| Melting Point | Not reported. Expected to be >200 °C. | The analogue 4,6-dimethyl-2-mercaptopyrimidine has a melting point of ~210-219 °C.[8][15][16] The additional methyl group may alter crystal packing and slightly increase the melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in water. | The pyrimidine ring and thione group confer polarity, while the three methyl groups increase lipophilicity.[3][17] |
| pKa | Not reported. Estimated to be in the range of 7.5-8.5 for the N-H proton. | The acidity of the N-H proton is a key parameter.[18] The pKa of thiophenol is ~6.6, while the pKa of similar heterocyclic N-H protons can vary widely. The exact value determines the compound's ionization state at physiological pH.[19] |
Reactivity and Potential Applications
The chemical reactivity of 4,5,6-trimethyl-2-mercaptopyrimidine is dominated by the nucleophilic character of the sulfur atom and the acidity of the N-H proton.[3]
-
S-Alkylation: The sulfur atom can be easily alkylated to form 2-(alkylthio)pyrimidines, a common strategy in medicinal chemistry to modulate activity and physicochemical properties.
-
Oxidation: The mercapto group can be oxidized to form disulfide bridges or sulfonic acids.
-
Metal Coordination: The sulfur and nitrogen atoms can act as ligands to coordinate with metal ions, a property utilized in analytical chemistry and the development of metal-based therapeutics.[14]
The mercaptopyrimidine scaffold is associated with a wide spectrum of biological activities, suggesting potential applications for this trimethyl derivative in:
-
Pharmaceutical Development: As a building block for agents with potential antimicrobial, antifungal, antiviral, antioxidant, or anticancer properties.[2][7][15]
-
Agrochemicals: As an intermediate in the synthesis of novel fungicides and herbicides.[15]
-
Materials Science: As a corrosion inhibitor or a component in the synthesis of specialty polymers.[20]
Conclusion
4,5,6-trimethyl-2-mercaptopyrimidine is a heterocyclic compound with significant potential for applications in drug discovery and materials science. While direct experimental data is scarce, its physicochemical properties and reactivity can be reliably predicted based on well-understood chemical principles and data from its close structural analogues. This guide provides a robust framework for its synthesis, characterization, and further investigation, highlighting the importance of systematic analysis in exploring the potential of novel chemical entities. Future experimental work is necessary to validate these predictions and fully elucidate the unique properties conferred by its specific substitution pattern.
References
-
RSC. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
Tian, L. (2024). The Interface of Organic Synthesis and Biomedical Research on Mercaptopyrimidine. Journal of Organic and Inorganic Chemistry. Longdom Publishing. Retrieved from [Link]
-
Boarland, M. P. V., & McOmie, J. F. W. (n.d.). 2-mercaptopyrimidine. Organic Syntheses Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,6-Dimethyl-2-mercaptopyrimidine. PubChem Compound Database. Retrieved from [Link]
-
Mondelli, M. A., et al. (2014). Ruthenium(II)/4,6-dimethyl-2-mercaptopyrimidine complexes: Synthesis, characterization, X-ray structures and in vitro cytotoxicity activities on cancer cell lines. ResearchGate. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4,6-Dimetil-2-mercaptopirimidina. Retrieved from [Link]
-
MDPI. (n.d.). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. Retrieved from [Link]
-
Molbase. (n.d.). 4,5,6-trimethyl-2-pyrimidinamine. Retrieved from [Link]
-
Carl Roth. (2023). Safety Data Sheet: 4-Hydroxy-2-mercapto-6-methylpyrimidine. Retrieved from [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
-
Shodhganga. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4,6-Dimethyl-2-mercaptopyrimidine. Retrieved from [Link]
-
Nowak, M. J., et al. (1990). Infrared experimental and ab initio quantum mechanical studies of 2-mercaptopyrimidine tautomers. Scilit. Retrieved from [Link]
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]
-
Preprints.org. (2021). Synthesis and Antioxidant activity of novel 2-Mercapto Pyrimidine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Mercaptopyrimidine. PubChem Compound Database. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Mercaptopyrimidine (CAS 1450-85-7). Retrieved from [Link]
-
Krishnakumar, V., & John Xavier, R. (2006). Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 454-463. Retrieved from [Link]
-
MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (n.d.). Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Community College Consortium for Bioscience Credentials. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. Retrieved from [Link]
-
Michigan State University. (n.d.). Ionization Constants of Organic Acids. Retrieved from [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. scilit.com [scilit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Page loading... [wap.guidechem.com]
- 8. 4,6-Dimethyl-2-mercaptopyrimidine | 22325-27-5 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4,6-Dimethyl-2-mercaptopyrimidine | C6H8N2S | CID 673664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
- 17. CAS 22325-27-5: 4,6-Dimethyl-2-mercaptopyrimidine [cymitquimica.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]
- 20. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]
